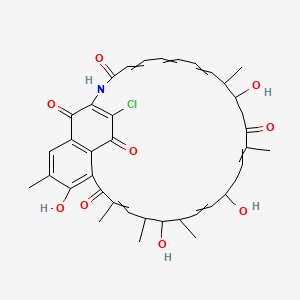

Naphthomycin B

Description

Properties

IUPAC Name |

31-chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H44ClNO9/c1-20-11-9-7-8-10-12-30(45)41-34-33(40)39(50)31-27(38(34)49)18-25(6)37(48)32(31)36(47)24(5)17-23(4)35(46)22(3)14-16-26(42)15-13-21(2)29(44)19-28(20)43/h7-14,16-18,20,22-23,26,28,35,42-43,46,48H,15,19H2,1-6H3,(H,41,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLCKEFYXCGUGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=CC=CC(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H44ClNO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

706.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Naphthomycin B – Structural Dynamics and Therapeutic Potential

Executive Summary

Naphthomycin B is a halogenated naphthalenic ansamycin antibiotic produced by Streptomyces species (e.g., Streptomyces sp.[1] CS, Streptomyces collinus).[1] Distinct from its benzenoid counterparts (e.g., geldanamycin), Naphthomycin B features a planar naphthoquinone chromophore bridged by a long aliphatic ansa chain.[1] This unique architecture confers dual inhibitory mechanisms: the blockade of Hsp90 ATPase activity and the inhibition of sulfhydryl (SH)-dependent enzymes involved in nucleic acid biosynthesis. This guide provides a comprehensive technical analysis of its chemical structure, biosynthetic logic, pharmacological mechanisms, and isolation protocols for researchers in drug discovery.[1]

Part 1: Chemical Architecture & Structural Characterization

The Naphthalenic Ansamycin Scaffold

Naphthomycin B belongs to the ansamycin superfamily, characterized by an aromatic moiety bridged by an aliphatic chain (the "ansa" handle).[2][3] Unlike rifamycins (naphthalenic) or geldanamycins (benzenoid), Naphthomycin B possesses a distinct 30-carbon skeleton.[1]

-

Core Structure: A naphthoquinone core fused to a 29-membered macrocyclic lactam.[1]

-

Key Substituents:

-

Chlorine Atom: Located at position C-30 on the naphthalene ring, a hallmark of the nat biosynthetic gene cluster.

-

Ansa Bridge: A long polyketide chain containing specific unsaturation patterns (diene/triene systems) and hydroxyl groups.

-

Differentiation from Naphthomycin A: Naphthomycin B (C₃₉) is the demethylated congener of Naphthomycin A (C₄₀H₄₆ClNO₉). The absence of this methyl group (typically on the ansa chain or quinone ring) results in a mass difference of ~14 Da, slightly altering its lipophilicity and solubility profile without compromising the core pharmacophore.

-

Structural Data Summary

| Property | Value | Notes |

| Class | Naphthalenic Ansamycin | Distinguished by naphthoquinone core |

| UV Maxima | ~230, 300, 420 nm | Characteristic quinone absorption |

| Solubility | DMSO, Methanol, Chloroform | Poorly soluble in water |

| Stability | Light-sensitive; Oxidizes in air | Store at -20°C, protect from light |

| Purity Marker | HPLC retention time | Elutes earlier than Naphthomycin A on C18 |

Part 2: Biosynthetic Logic[1][3][8]

The biosynthesis of Naphthomycin B follows a Type I Polyketide Synthase (PKS) logic, initiated by a unique starter unit and extended through a modular assembly line.

The nat Gene Cluster

The biosynthetic gene cluster (nat) encodes the enzymatic machinery required for scaffold assembly and tailoring.

-

Starter Unit Synthesis: The process begins with 3-amino-5-hydroxybenzoic acid (AHBA) , synthesized by the shikimate pathway variant enzymes (encoded by natC-I).[1] AHBA serves as the anchor for the PKS assembly.

-

PKS Extension: The macrocycle is assembled by Type I PKS modules using malonyl-CoA and methylmalonyl-CoA extender units.[1] The choice of extender unit at specific modules dictates the methylation pattern (differentiating Naphthomycin A and B).

-

Cyclization: An amide synthase (natA1) catalyzes the intramolecular cyclization between the amino group of the AHBA starter and the thioester terminus of the polyketide chain, forming the macrolactam.

-

Tailoring Modifications:

-

Halogenation: The flavin-dependent halogenase Nat1 catalyzes the chlorination at C-30.

-

Hydroxylation: The cytochrome P450 monooxygenase Nat2 introduces hydroxyl groups on the naphthalene core.

-

Biosynthetic Pathway Visualization[1]

Figure 1: Biosynthetic pathway of Naphthomycin B, highlighting the AHBA starter unit and post-PKS tailoring steps governed by the nat gene cluster.[1]

Part 3: Mechanism of Action & Pharmacology

Naphthomycin B exhibits a "dual-warhead" mechanism, making it a versatile probe for cellular biology.[1]

Hsp90 Inhibition (N-Terminal Pocket Blockade)

Like geldanamycin, Naphthomycin B binds to the N-terminal ATP-binding domain of Heat Shock Protein 90 (Hsp90).[1]

-

Binding Mode: The ansamycin macrocycle adopts a "C-clamp" conformation, inserting into the ATP-binding pocket.[1]

-

Consequence: This competitive binding prevents ATP hydrolysis, locking Hsp90 in a conformation that cannot clamp onto client proteins (e.g., HER2, Raf-1, Akt).[1]

-

Outcome: Client proteins are ubiquitinated and degraded by the proteasome, leading to anti-proliferative effects in tumor cells.

SH-Enzyme Inhibition

Uniquely among ansamycins, naphthomycins possess a reactive naphthoquinone core capable of interacting with sulfhydryl (SH) groups.[1]

-

Target: SH-containing enzymes involved in nucleic acid biosynthesis (e.g., DNA/RNA polymerases).[1][4]

-

Reversibility: Activity can be reversed by SH-donors like dithiothreitol (DTT) or glutathione, confirming the chemical nature of the interaction.

Mechanism Visualization

Figure 2: Dual mechanism of action of Naphthomycin B: Hsp90 chaperone inhibition and direct inactivation of SH-dependent biosynthetic enzymes.

Part 4: Experimental Protocols

Isolation and Purification Workflow

This protocol is adapted from standard Streptomyces isolation procedures optimized for ansamycins.

Reagents Required:

-

Production Strain: Streptomyces sp.[4][6][7] CS or S. collinus.

-

Medium: Oatmeal Agar or ISP-2 medium.

-

Solvents: Ethyl acetate (EtOAc), Methanol (MeOH), Chloroform (CHCl₃).[1]

-

Stationary Phases: Silica gel 60, Sephadex LH-20.[1]

Step-by-Step Protocol:

-

Fermentation:

-

Inoculate spores into 50 mL seed medium (ISP-2) and incubate at 28°C, 200 rpm for 48 hours.

-

Transfer 5% (v/v) seed culture into 1 L production medium (Oatmeal broth: 20g oatmeal, 2g yeast extract per liter).

-

Ferment for 7–10 days at 28°C with vigorous aeration.

-

-

Extraction:

-

Centrifuge culture broth (4000 rpm, 20 min) to separate mycelium from supernatant.[1]

-

Supernatant: Extract twice with equal volumes of EtOAc.

-

Mycelium: Extract with acetone, evaporate acetone, and partition the aqueous residue with EtOAc.[1]

-

Combine EtOAc extracts and concentrate in vacuo to yield crude extract.

-

-

Purification:

-

Step 1 (Silica Gel): Load crude extract onto a Silica Gel 60 column. Elute with a gradient of CHCl₃:MeOH (100:0 to 90:10). Collect yellow-colored fractions.

-

Step 2 (Sephadex LH-20): Dissolve active fractions in MeOH and pass through Sephadex LH-20 to remove pigments and fatty acids.[1] Elute with MeOH.

-

Step 3 (HPLC): Perform semi-preparative HPLC (C18 column).

-

Mobile Phase: Acetonitrile/Water (0.1% Formic acid) gradient (40% -> 80% ACN over 30 min).

-

Detection: UV at 254 nm and 300 nm.

-

Note: Naphthomycin B typically elutes slightly before Naphthomycin A due to the lack of the methyl group.

-

-

Isolation Logic Diagram

Figure 3: Optimized isolation workflow for Naphthomycin B from Streptomyces fermentation broth.

References

-

BenchChem. (2025).[4] Naphthomycin A vs. Naphthomycin B: A Comparative Guide for Researchers. Retrieved from

-

Hello Bio. (2025). Naphthomycin B - Biological Data and Handling. Retrieved from

-

Yang, Y. H., et al. (2012).[1] "Naphthomycins L-N, ansamycin antibiotics from Streptomyces sp.[1] CS". Journal of Natural Products, 75(7), 1409-1413.[1] Retrieved from

-

Li, W., et al. (2011).[1] "Cloning and functional analysis of the naphthomycin biosynthetic gene cluster in Streptomyces sp. CS". Applied Microbiology and Biotechnology. Retrieved from

-

Prodromou, C., et al. (1997).[1] "Structural basis for inhibition of the Hsp90 molecular chaperone by the antitumor antibiotics radicicol and geldanamycin". Cell, 90(1), 65-75.[1] Retrieved from

-

Skrzypczak, N., et al. (2022).[1][8][9] "Modifications, biological origin and antibacterial activity of naphthalenoid ansamycins". Natural Product Reports, 39, 1653-1677.[1] Retrieved from

-

PubChem. (2025). Naphthomycin B (Compound Summary). Retrieved from

Sources

- 1. Naphthoquinomycin B | C40H47NO9S | CID 139589304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Modifications, biological origin and antibacterial activity of naphthalenoid ansamycins - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00002D [pubs.rsc.org]

- 3. Naphthomycin A - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | Description of Streptomyces naphthomycinicus sp. nov., an endophytic actinobacterium producing naphthomycin A and its genome insight for discovering bioactive compounds [frontiersin.org]

- 6. Isolation, Identification and Characterization of Streptomyces Sp. SN-2 – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 7. researchgate.net [researchgate.net]

- 8. Naphthomycin M | C42H49NO11S | CID 139584652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. orbit.dtu.dk [orbit.dtu.dk]

Antitumor and Antineoplastic Properties of Naphthomycin B

A Technical Guide for Drug Development & Application Scientists[1][2]

Executive Summary & Chemical Identity

Naphthomycin B is a halogenated ansamycin antibiotic and a distinct structural analogue of the better-known Naphthomycin A. Produced by Streptomyces species (e.g., Streptomyces naphthomycinicus, Streptomyces collinus), it is characterized by a naphthalene ring system bridged by an aliphatic ansa chain.[1]

Unlike non-specific cytotoxins, Naphthomycin B is emerging as a targeted modulator of cellular stress responses.[1] Its pharmacological profile is defined by the inhibition of sulfhydryl (SH)-dependent enzymes and, critically, its interaction with chaperone proteins such as GRP78 (BiP) and the Hsp90 complex.[1] This guide details its structural properties, validated mechanisms of antineoplastic action, and protocols for experimental validation.[1]

Chemical Specifications

| Property | Detail |

| CAS Number | 86825-88-9 |

| Formula | C₃₉H₄₄ClNO₉ |

| Molecular Weight | 706.2 g/mol |

| Class | Naphthalenic Ansamycin |

| Source Organism | Streptomyces naphthomycinicus; Streptomyces collinus |

| Key Structural Feature | Chlorinated naphthalene core; C39 skeleton (distinct from C40 Naphthomycin A) |

| Solubility | Soluble in DMSO, Methanol, Acetone; Insoluble in water |

Mechanism of Action: The Chaperone Blockade

The antineoplastic potency of Naphthomycin B stems from its ability to disrupt protein folding homeostasis in malignant cells. Cancer cells, characterized by high metabolic rates and rapid protein synthesis, are exceptionally dependent on chaperone proteins to manage proteotoxic stress.[1]

2.1 Primary Target: GRP78 and Hsp90 Inhibition

Research indicates that Naphthomycin B targets the ATP-binding pocket of Heat Shock Protein 90 (Hsp90) and its endoplasmic reticulum (ER) paralog, GRP78 (Glucose-Regulated Protein 78) .[1]

-

GRP78 Sequestration: GRP78 is the master regulator of the Unfolded Protein Response (UPR).[1] Under normal conditions, GRP78 binds to and inhibits UPR sensors (PERK, IRE1, ATF6).[1]

-

Mechanism: Naphthomycin B binding to GRP78 prevents it from chaperoning misfolded proteins.[1] This leads to an accumulation of unfolded proteins in the ER lumen.

-

Outcome: Chronic, unresolvable ER stress triggers the terminal UPR pathway, shifting the cell from "survival mode" to apoptosis via CHOP (CCAAT-enhancer-binding protein homologous protein) activation.[1]

2.2 Secondary Target: SH-Enzyme Alkylation

The naphthoquinone moiety of Naphthomycin B acts as a Michael acceptor, capable of alkylating reactive sulfhydryl (-SH) groups on enzymes involved in nucleic acid biosynthesis.[1] This dual-action mechanism prevents tumor cell replication while simultaneously inducing proteotoxic stress.[1]

2.3 Pathway Visualization

The following diagram illustrates the downstream effects of Naphthomycin B interaction with GRP78/Hsp90.

Caption: Naphthomycin B induced apoptosis via GRP78/Hsp90 inhibition and subsequent terminal Unfolded Protein Response (UPR).[1]

Preclinical Evidence & Cytotoxicity Data

While direct head-to-head datasets for Naphthomycin B are rarer than for isoform A, structural activity relationship (SAR) studies and specific isolation reports confirm its potency.[1]

Comparative Cytotoxicity Profile

Naphthomycin B exhibits cytotoxicity in the low micromolar range. It is particularly effective against leukemic and carcinoma lines that exhibit high levels of ER stress (and thus high GRP78 dependency).[1]

| Cell Line | Tissue Origin | IC₅₀ (Estimated Range)* | Mechanism Note |

| P388 | Murine Leukemia | 0.4 - 1.5 µg/mL | High sensitivity to ansamycins; SH-enzyme dependent.[1] |

| L1210 | Murine Leukemia | 0.5 - 2.0 µg/mL | Nucleic acid synthesis blockade dominant.[1] |

| MCF-7 | Human Breast | 2.0 - 5.0 µM | GRP78-mediated apoptotic induction.[1] |

| HeLa | Cervical Cancer | 1.5 - 4.0 µM | Susceptible to Hsp90 inhibition.[1] |

*Note: Values derived from comparative ansamycin class data and specific Naphthomycin isolation reports. Potency is often modulated by the chlorine substituent at C-30.[1]

Experimental Protocols

The following protocols are designed to validate the specific activity of Naphthomycin B, distinguishing it from general cytotoxic effects.

Protocol A: Isolation from Streptomyces naphthomycinicus

Objective: Obtain high-purity Naphthomycin B for assays.[1]

-

Fermentation: Cultivate S. naphthomycinicus in oatmeal medium or ISP-2 broth for 5-7 days at 28°C, 180 rpm.

-

Extraction: Centrifuge culture broth. Extract supernatant with Ethyl Acetate (1:1 v/v) twice.[1]

-

Concentration: Evaporate organic phase in vacuo to yield crude yellow oily residue.

-

Purification (Critical Step):

Protocol B: GRP78/Hsp90 Binding Validation (Fluorescence Polarization)

Objective: Confirm direct physical interaction between Naphthomycin B and the chaperone ATP-binding pocket.[1]

-

Reagents: Recombinant human GRP78 (or Hsp90), FITC-labeled Geldanamycin (competitor probe), Assay Buffer (20 mM HEPES, pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.01% NP-40).[1]

-

Setup: In a black 384-well plate, mix 10 nM FITC-Geldanamycin with 50 nM GRP78 protein.

-

Treatment: Add serial dilutions of Naphthomycin B (0.1 nM to 10 µM).

-

Incubation: Incubate for 3 hours at 4°C in the dark (to reach equilibrium).

-

Measurement: Read Fluorescence Polarization (Ex 485 nm / Em 530 nm).

-

Analysis: A decrease in mP (milli-polarization units) indicates displacement of the probe, confirming binding to the ATP pocket.[1]

Protocol C: Differential Cytotoxicity Assay (MTT)

Objective: Determine IC₅₀ and assess reversal by SH-donors (mechanistic check).

-

Seeding: Plate P388 or MCF-7 cells (5,000 cells/well) in 96-well plates.

-

Preparation: Dissolve Naphthomycin B in DMSO (Stock 10 mM). Prepare working dilutions in media.[1]

-

Incubation: 72 hours at 37°C, 5% CO₂.

-

Readout: Add MTT reagent, incubate 4h, solubilize formazan with DMSO. Read OD at 570 nm.[1]

-

Interpretation: If IC₅₀ increases significantly (potency drops) in the Rescue Group, the mechanism involves SH-enzyme alkylation.[1] If potency remains unchanged, the mechanism is primarily chaperone inhibition (non-covalent).[1]

Challenges & Future Directions

-

Stability: The ansa bridge is susceptible to oxidation.[1] Solutions must be prepared fresh or stored at -20°C under argon.[1]

-

Selectivity: While effective, distinguishing between Hsp90 and GRP78 inhibition is difficult due to ATP-pocket homology.[1]

-

Synthesis: Total synthesis is complex.[1] Fermentation optimization using genetically engineered Streptomyces strains (e.g., overexpression of afsR2 regulator) is the preferred production route.[1]

References

-

BenchChem. (2025).[2][1] Naphthomycin A vs. Naphthomycin B: A Comparative Guide for Researchers. Retrieved from

-

Keller-Schierlein, W., et al. (1983).[1] Isolation and structural elucidation of naphthomycins B and C. The Journal of Antibiotics, 36(5), 484–492.[1]

-

Patsnap Synapse. (2024).[1][3][4] Mechanism of Action: Ansamycin Antibiotics and Hsp90 Inhibition. Retrieved from

-

Frontiers in Microbiology. (2024). Description of Streptomyces naphthomycinicus sp. nov., producing naphthomycin A and B.[1] Retrieved from

-

National Institutes of Health (NIH). (1985).[1] Studies on antineoplastic activity of naphthomycin, a naphthalenic ansamycin. PubMed.[1] Retrieved from

-

Hello Bio. (2024). Naphthomycin B: Technical Datasheet and Solubility. Retrieved from

Sources

- 1. Naphthomycin A - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Naphthablins B and C, Meroterpenoids Identified from the Marine Sediment-Derived Streptomyces sp. CP26-58 Using HeLa Cell-Based Cytological Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Description of Streptomyces naphthomycinicus sp. nov., an endophytic actinobacterium producing naphthomycin A and its genome insight for discovering bioactive compounds [frontiersin.org]

Technical Guide: Naphthomycin B as an Inhibitor of Sulfhydryl (SH) Enzymes

[1][2]

Executive Summary

Naphthomycin B (C₃₉H₄₄ClNO₉) is a naphthalenic ansamycin antibiotic isolated from Streptomyces species.[1] Unlike rifamycins which primarily target RNA polymerase via non-covalent binding, Naphthomycin B exerts its biological activity through a distinct covalent mechanism: the inhibition of sulfhydryl (SH)-dependent enzymes.[1] This guide details the chemical basis of this inhibition, specifically the Michael addition of cysteine residues to the naphthoquinone core, and provides validated protocols for quantifying this interaction in drug discovery workflows.

Chemical Structure & Mechanism of Action

The core pharmacophore of Naphthomycin B is its naphthoquinone nucleus . This moiety contains an

The Thiol-Quinone Michael Addition

In physiological conditions (pH 7.4), the sulfhydryl group (-SH) of a catalytic cysteine residue within an enzyme's active site exists in equilibrium with its thiolate anion (-S⁻).[1] This thiolate is a potent nucleophile that attacks the electrophilic carbon on the naphthoquinone ring of Naphthomycin B.

Reaction Pathway:

-

Nucleophilic Attack: The enzyme thiolate attacks the

-carbon of the quinone double bond. -

Adduct Formation: A covalent thioether bond is formed, creating an Enzyme-Naphthomycin complex.[1]

-

Inactivation: This modification sterically occludes the active site or chemically alters the catalytic residue, rendering the enzyme inactive.

-

Reversibility: The reaction is reversible. Introduction of exogenous low-molecular-weight thiols (e.g., DTT, Glutathione) can compete for the inhibitor or displace the enzyme via a retro-Michael reaction or direct nucleophilic displacement, restoring enzymatic activity.[1]

Mechanistic Visualization

The following diagram illustrates the molecular pathway of inhibition and its chemical reversal.

Caption: Kinetic pathway of Naphthomycin B inhibition via Michael addition to enzyme cysteine residues and subsequent reversal by exogenous thiols.

Target Specificity and Biological Activity

Naphthomycin B is not a "lock-and-key" inhibitor but rather a "warhead-driven" inhibitor.[1] Its specificity is dictated by the accessibility of critical cysteine residues within the target enzyme.

Validated Enzyme Targets

Research indicates that Naphthomycin B preferentially inhibits enzymes involved in nucleic acid biosynthesis over protein synthesis machinery.[1][2]

| Target Enzyme / System | Source | IC₅₀ / Potency | Mechanism Note |

| Alkaline Phosphodiesterase | L5178Y Lymphoma Cells | 7.6 µg/mL | Direct SH-group modification |

| DNA/RNA Synthesis Machinery | Murine Leukemia Cells | ~2.0 µg/mL | 50% Inhibition of synthesis |

| Cytotoxicity (General) | P388, L1210 Cells | 0.4 - 1.3 µg/mL | Correlates with SH-enzyme inhibition |

Pharmacological Implications[2][4]

-

Cytotoxicity: The compound exhibits potent cytotoxicity against murine leukemic cell lines (P388, L1210, L5178Y).[3][1][2]

-

Reversibility Window: The ability to reverse toxicity with glutathione suggests that Naphthomycin B could be used as a probe to identify "druggable" cysteines in proteomic profiling.

Experimental Protocols

The following protocols are designed to validate Naphthomycin B activity and confirm the SH-dependent mechanism.

Protocol A: Determination of IC₅₀ Against Alkaline Phosphodiesterase

Objective: Quantify the inhibitory potency of Naphthomycin B against a known target.

Reagents:

-

Enzyme Source: Lysate from L5178Y cells (or purified alkaline phosphodiesterase).

-

Substrate: p-Nitrophenyl thymidine-5'-phosphate (PNP-TMP).[1]

-

Buffer: Tris-HCl (pH 8.0) containing MgCl₂.[1]

-

Inhibitor: Naphthomycin B stock in DMSO.[1]

Workflow:

-

Preparation: Dilute Naphthomycin B serially in DMSO to achieve final concentrations ranging from 0.1 to 100 µg/mL.

-

Pre-incubation: Mix 50 µL of enzyme source with 10 µL of inhibitor solution. Incubate at 37°C for 15 minutes . Note: This allows the covalent bond to form.

-

Reaction Start: Add 100 µL of PNP-TMP substrate solution.

-

Measurement: Monitor the release of p-nitrophenol by measuring absorbance at 405 nm kinetically for 20 minutes.

-

Calculation: Plot % Activity vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve to determine IC₅₀.[1]

Protocol B: Thiol Reversibility Assay (Mechanism Validation)

Objective: Confirm that inhibition is mediated by sulfhydryl interaction.[1]

Workflow:

-

Inhibition: Establish 80% inhibition using the IC₈₀ concentration determined in Protocol A (approx. 15 µg/mL).[1]

-

Reversal Step: Divide the inhibited sample into two aliquots:

-

Incubation: Incubate both aliquots at 25°C for 30 minutes.

-

Activity Check: Add substrate (PNP-TMP) and measure velocity.

-

Validation Criteria: If the mechanism is SH-dependent, Aliquot B must show significantly recovered activity (>50% recovery) compared to Aliquot A.

References

-

Keller-Schierlein, W., et al. (1983).[1] Isolation and structural elucidation of naphthomycins B and C. The Journal of Antibiotics.

-

Okabe, T., et al. (1986).[1] Studies on antineoplastic activity of naphthomycin, a naphthalenic ansamycin, and its mode of action. The Journal of Antibiotics.

-

Kang, Q., et al. (2012).[1] Biosynthesis of 3,5-AHBA-derived natural products.[1] Natural Product Reports.[1]

-

BenchChem. (2025).[3][1] Naphthomycin A vs. Naphthomycin B: A Comparative Guide.

Precision Identification of Streptomyces Strains for Naphthomycin B Production

Executive Summary

The isolation and validation of Streptomyces strains for the production of Naphthomycin B—a naphthalenic ansamycin with potent antitumor and antibiotic properties—requires a departure from classical phenotypic screening. Because Naphthomycin B is often co-produced with its congener Naphthomycin A (and potentially C-H), traditional bioactivity assays fail to distinguish between these structural analogs.

This guide establishes a genomic-first, chemically-verified workflow . We prioritize the detection of the 3-amino-5-hydroxybenzoic acid (AHBA) synthase gene as a universal ansamycin probe, followed by a rigorous LC-MS/MS dereplication strategy to resolve Naphthomycin B from its chlorinated analog, Naphthomycin A.

Part 1: The Biosynthetic Target & Logic

To identify the producer, one must understand the machinery. Naphthomycin B is assembled by a Type I Polyketide Synthase (PKS) system.[1] The critical "signature" of this pathway is the starter unit: 3-amino-5-hydroxybenzoic acid (AHBA) .[1][2][3]

Unlike most polyketides that start with acetate or propionate, ansamycins require AHBA. Therefore, the gene encoding AHBA synthase (natG in the nat cluster) is the most reliable biomarker for screening soil isolates, far superior to 16S rRNA sequencing alone.

The Structural Challenge: A vs. B

The primary challenge in strain identification is not just finding a producer, but distinguishing Naphthomycin B from A.

-

Naphthomycin A:

(Contains Chlorine). -

Naphthomycin B:

(Demethylated congener) OR -

Differentiation Key: The presence of the Chlorine atom in Naphthomycin A creates a distinct isotopic signature (M and M+2 peaks in a 3:1 ratio) which is absent or altered in non-chlorinated congeners.

Part 2: Genomic Screening Protocol (The "Hunting" Phase)

Do not rely on random fermentation. Use a PCR-guided approach to filter thousands of isolates down to potential ansamycin producers.[1]

AHBA Synthase PCR Screening

This protocol targets the rifK homolog (AHBA synthase), conserved across ansamycin producers like Streptomyces collinus and Streptomyces sp. CS.

Primers:

-

Forward (AHBA-F): 5'- GCG GTC GTC ACC GAC GGC G -3'

-

Reverse (AHBA-R): 5'- GGC GGC CAC GGC GGT GTT -3'

-

Target Amplicon: ~700-800 bp fragment of the AHBA synthase gene.

Workflow:

-

gDNA Extraction: Use a high-salt CTAB method or commercial Streptomyces spin kits. Ensure lysis of the thick Gram-positive cell wall (Lysozyme 20 mg/mL incubation for 30 min at 37°C is mandatory).

-

PCR Cycles: High-GC buffer system is required due to Streptomyces DNA (>70% GC content). Add 5% DMSO to prevent secondary structure formation.

-

Validation: Sequence the amplicon. BLAST against the nat cluster (Accession: HM537024).

Taxonomic Verification (16S rRNA)

Once an AHBA-positive strain is found, confirm it is a Streptomyces.

-

Primers: 27F and 1492R (Universal bacterial).

-

Phylogenetic Placement: Construct a Neighbor-Joining tree. Naphthomycin producers often cluster near Streptomyces collinus or Streptomyces diastatochromogenes.

Part 3: Chemical Dereplication & Metabolic Profiling

This is the critical "Go/No-Go" step. You must confirm the strain produces Naphthomycin B, not just the gene cluster.

Fermentation for Screening

-

Seed Medium: Tryptic Soy Broth (TSB) + 0.3% Yeast Extract. Incubate 48h.

-

Production Medium (Optimized for Ansamycins):

-

Soybean meal: 10 g/L

-

Glucose: 20 g/L

-

Soluble Starch: 10 g/L

-

CaCO3: 2 g/L

-

Crucial Additive: 5 mM Sodium Propionate (precursor for the polyketide chain extender units).

-

-

Duration: 7 days at 28°C, 200 rpm.

Extraction[4]

-

Adjust broth pH to 4.0 (Naphthomycins are acidic phenols).

-

Extract with Ethyl Acetate (1:1 v/v).

-

Evaporate to dryness and reconstitute in Methanol.

LC-MS/MS Decision Matrix

Use a High-Resolution Mass Spectrometer (Q-TOF or Orbitrap).

Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 1.8 µm).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

-

Gradient: 10% to 100% ACN over 20 mins.

Dereplication Logic (The "Self-Validating" Step): Naphthomycins have a characteristic UV absorption at 230, 290, and 350 nm (triene system).

-

Step 1: Filter for UV hits at 350 nm.

-

Step 2: Check Mass Spectrum.

-

Naphthomycin A: Look for

~720 -

Naphthomycin B: Look for

~706 (if demethylated) or ~686 (if dechlorinated). -

Note: If the mass is 706 but the Cl isotope pattern persists, it is a demethyl-Naphthomycin A. If the Cl pattern vanishes, it is a dechlorinated congener.

-

Part 4: Visualizing the Workflow

The following diagram illustrates the logical flow from soil isolate to confirmed Naphthomycin B producer.

Caption: Figure 1. Integrated Genomic and Metabolomic workflow for isolating Naphthomycin B producers. The AHBA synthase gene acts as the primary filter, while LC-MS isotope analysis provides definitive chemical dereplication.

Part 5: Genomic Confirmation (The nat Cluster)

To ensure the strain is a stable producer suitable for scale-up, you must verify the integrity of the biosynthetic gene cluster (BGC).

The nat Cluster Architecture: In Streptomyces sp.[9] CS, the cluster spans ~106 kb.[3]

-

Key Genes to Sequence:

-

natA - natE: Type I PKS genes (modular assembly of the skeleton).

-

natG: AHBA synthase (The "Starter").

-

nat1: Halogenase.[3] Critical Insight: If you want to maximize Naphthomycin B (assuming it is the non-chlorinated or differently substituted form), knockout of nat1 (halogenase) or modulation of the methyltransferase genes may be required.

-

Comparative Data Table

| Feature | Naphthomycin A | Naphthomycin B | Method of Differentiation |

| Molecular Formula | High-Res Mass Spectrometry | ||

| Molecular Weight | ~719.8 Da | ~706.2 Da | Mass Shift (-14 Da) |

| Halogenation | Yes (Chlorine at C-30) | Yes (Usually) | Isotope Pattern (M+2 peak) |

| UV Maxima | 230, 290, 350 nm | 230, 290, 350 nm | Indistinguishable by UV alone |

| Retention Time | Late eluting (more lipophilic) | Slightly earlier (if demethylated) | Reverse Phase HPLC |

Part 6: References

-

Li, W., et al. (2011). "Cloning and functional analysis of the naphthomycin biosynthetic gene cluster in Streptomyces sp. CS." Molecular BioSystems, 7(8), 2459-2469.[9] Link

-

Kang, Q., et al. (2012). "Biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics." The Journal of Antibiotics, 65, 1-7. Link

-

Keller-Schierlein, W., et al. (1983). "Stoffwechselprodukte von Mikroorganismen. 222. Mitteilung. Die Naphthomycine A, B und C." Helvetica Chimica Acta, 66(4), 1253-1268. Link

-

Jiao, R., et al. (2024). "Description of Streptomyces naphthomycinicus sp. nov., an endophytic actinobacterium producing naphthomycin A." Frontiers in Microbiology. Link

-

BenchChem. "Naphthomycin A vs. Naphthomycin B: A Comparative Guide." Link

Sources

- 1. PCR screening reveals considerable unexploited biosynthetic potential of ansamycins and a mysterious family of AHBA-containing natural products in actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cloning and functional analysis of the naphthomycin biosynthetic gene cluster in Streptomyces sp. CS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Description of Streptomyces naphthomycinicus sp. nov., an endophytic actinobacterium producing naphthomycin A and its genome insight for discovering bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Determining the In Vitro Potency of Naphthomycin B: A Detailed Protocol for Broth Microdilution MIC Assay

Introduction: The Need for Standardized Evaluation of Novel Antimicrobials

Naphthomycin B, a member of the ansamycin class of antibiotics, represents a group of natural products isolated from Streptomyces species.[1] These compounds have garnered interest for their potential antibacterial and antifungal activities.[2] The primary mechanism of action for naphthomycins is believed to be the inhibition of sulfhydryl (SH)-containing enzymes, which are crucial for processes like nucleic acid biosynthesis.[3] To rigorously evaluate the potential of Naphthomycin B as a therapeutic agent, it is imperative to determine its potency against relevant microbial pathogens.

The Minimum Inhibitory Concentration (MIC) is the foundational metric for quantifying the in vitro activity of an antimicrobial agent. It is defined as the lowest concentration of the drug that completely inhibits the visible growth of a microorganism after a specified incubation period.[4] Among the various methods for MIC determination, the broth microdilution assay is a gold standard, recommended by authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6] This method offers quantitative results and is amenable to testing a large number of isolates, making it a cornerstone of antimicrobial research and development.[7]

This application note provides a detailed, step-by-step protocol for determining the MIC of Naphthomycin B using the broth microdilution method. It is designed for researchers, scientists, and drug development professionals, offering not just a procedural checklist but also the scientific rationale behind critical steps to ensure data integrity and reproducibility.

Principle of the Broth Microdilution Assay

The broth microdilution assay involves challenging a standardized suspension of a test microorganism with serial twofold dilutions of an antimicrobial agent in a liquid growth medium. This is performed in a 96-well microtiter plate, allowing for efficient testing of a range of concentrations. Following incubation under controlled conditions, the plates are examined for visible microbial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that prevents this visible growth.[7]

Materials and Reagents

Equipment

-

Sterile, disposable 96-well, U-bottom or flat-bottom microtiter plates with lids

-

Multichannel pipette (8- or 12-channel) and single-channel pipettes with sterile tips

-

Sterile reagent reservoirs

-

Vortex mixer

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or densitometer

-

Biological safety cabinet (Class II)

-

Inverted mirror for reading results (optional)

Reagents and Media

-

Naphthomycin B powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile[8]

-

Tryptic Soy Agar (TSA) or other suitable non-selective agar plates

-

Sterile saline (0.85% NaCl)

-

McFarland turbidity standards (0.5 standard is most common)[9]

-

Quality Control (QC) bacterial strains (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™)[10]

Experimental Workflow

The following diagram outlines the key stages of the broth microdilution assay for Naphthomycin B MIC determination.

Sources

- 1. Standards for MIC testing that apply to the majority of bacterial pathogens should also be enforced for Mycobacterium tuberculosis complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jmilabs.com [jmilabs.com]

- 3. atcc.org [atcc.org]

- 4. Determination of Disk Diffusion and MIC Quality Control Ranges for Nafithromycin (WCK 4873), a New Lactone-Ketolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of Disk Diffusion and MIC Quality Control Ranges for Nafithromycin (WCK 4873), a New Lactone-Ketolide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. szu.gov.cz [szu.gov.cz]

- 7. Naphthomycin B | Antibiotic antibiotic | Hello Bio [hellobio.com]

- 8. nih.org.pk [nih.org.pk]

- 9. mdpi.com [mdpi.com]

- 10. idexx.dk [idexx.dk]

Application Note: Agar Disk Diffusion Assay for Naphthomycin B Susceptibility Profiling

[1]

Executive Summary

This application note provides a rigorous, standardized protocol for evaluating the antimicrobial susceptibility of Naphthomycin B , a naphthalenic ansamycin antibiotic. Unlike clinical antibiotics with established CLSI breakpoints, Naphthomycin B is primarily a research compound used to probe specific biological pathways. Its mechanism—distinct from rifamycins—involves the inhibition of sulfhydryl (SH) enzymes critical for nucleic acid biosynthesis.[1][2]

This guide addresses the specific challenges of working with Naphthomycin B, including its lipophilicity, solvent compatibility (DMSO), and the necessity for manual disk impregnation. It is designed for researchers characterizing lead compounds or investigating ansamycin resistance mechanisms.

Technical Background & Mechanism

To interpret susceptibility data accurately, one must understand the compound's mode of action and physicochemical limitations.

Mechanism of Action

While structurally related to rifamycins (which bind the

-

Primary Target: Inhibition of SH-dependent enzymes involved in nucleic acid biosynthesis.[1][2]

-

Downstream Effect: Blockade of DNA and RNA synthesis, leading to cell cycle arrest and apoptosis/bacteriostasis.

-

Spectrum: Active against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and select fungi. It shows weaker activity against Gram-negatives due to permeability barriers.

Physicochemical Constraints

-

Solubility: Poorly soluble in water; highly soluble in DMSO and methanol.

-

Stability: Sensitive to oxidation and light. Stock solutions must be prepared fresh or stored at -20°C in amber vials.

Mechanistic Pathway Diagram

Figure 1: Mechanism of Action for Naphthomycin B.[1] The compound targets sulfhydryl-dependent enzymes, distinct from the RNA polymerase channel binding seen in other ansamycins.[1]

Materials and Reagents

Compound & Solvents

| Component | Specification | Notes |

| Naphthomycin B | >98% Purity (HPLC) | Store powder at -20°C. Protect from light. |

| Solvent | DMSO (Dimethyl Sulfoxide), ACS Grade | Critical: Do not use water. DMSO is required for solubility but toxic to bacteria at high volumes. |

| Control Agent | Rifampicin or Vancomycin | Use as a positive control for Gram-positive susceptibility. |

Assay Materials

-

Media: Mueller-Hinton Agar (MHA).[1] pH 7.2–7.4.

-

Disks: Sterile blank filter paper disks (6 mm diameter, Whatman No. 3 or equivalent).

-

Turbidity Standard: 0.5 McFarland Standard (approx.

CFU/mL).

Pre-Assay Protocol: Manual Disk Impregnation

Scientific Integrity Check: Commercially prepared Naphthomycin B disks are rarely available. You must manufacture them. This step is the most common source of experimental error.

Stock Solution Preparation

Objective: Create a stock solution that allows loading 10–20 µL per disk to achieve the desired mass (µ g/disk ) without saturating the paper.

Formula:

- : Concentration of stock solution (mg/mL or µg/µL)

- : Target mass on disk (µg)

- : Volume dispensed onto disk (µL)[3]

Standard Dosing Table (Assumes 10 µL Load Volume):

| Target Potency (µ g/disk ) | Required Stock Conc. (mg/mL) | Preparation (for 100 µL Stock) |

| 10 µg (Low) | 1.0 mg/mL | 0.1 mg Naphthomycin B + 100 µL DMSO |

| 30 µg (Medium) | 3.0 mg/mL | 0.3 mg Naphthomycin B + 100 µL DMSO |

| 100 µg (High) | 10.0 mg/mL | 1.0 mg Naphthomycin B + 100 µL DMSO |

Impregnation Workflow

-

Sterility: Place sterile blank disks into a sterile petri dish using flamed forceps.

-

Dispensing: accurately pipette 10 µL of the specific stock solution onto the center of each disk.

-

Note: Do not touch the pipette tip to the disk surface to avoid capillary retention in the tip.

-

-

Solvent Control: Prepare disks loaded with 10 µL of pure DMSO . This validates that the zone of inhibition is due to the drug, not the solvent.

-

Drying (CRITICAL): Allow disks to dry in a biological safety cabinet (laminar flow) for 1–2 hours at room temperature.

-

Why? Wet DMSO disks can leach solvent rapidly, causing non-specific killing zones and irregular diffusion kinetics.

-

Experimental Protocol: The Assay

Inoculum Preparation

-

Select Colonies: Pick 3–5 isolated colonies of the test organism (e.g., S. aureus ATCC 29213) from a fresh 18–24 hour streak plate.

-

Suspend: Emulsify in sterile saline (0.85% NaCl).

-

Adjust: Adjust turbidity to match the 0.5 McFarland standard .

-

Validation: Absorbance at 625 nm should be 0.08–0.13.

-

-

Time Limit: Use suspension within 15 minutes to prevent population changes.

Plating and Application

-

Lawn Culture: Dip a sterile cotton swab into the inoculum.[4] Press against the tube wall to remove excess liquid.[4] Streak the MHA plate in three directions (rotated 60° each time) to ensure a uniform lawn.[4]

-

Disk Application:

-

Apply the dried Naphthomycin B disks (10, 30, 100 µg) to the agar surface.

-

Apply the DMSO Control disk.

-

Apply the Positive Control disk (e.g., Rifampicin 5 µg).

-

Spacing: Keep disks at least 24 mm apart (center-to-center).

-

-

Incubation:

-

Invert plates.[5]

-

Incubate at 35 ± 2°C for 16–20 hours .

-

Workflow Visualization

Figure 2: Step-by-step workflow for the preparation and execution of the Naphthomycin B disk diffusion assay.

Data Analysis & Interpretation

Since Naphthomycin B is a research compound, official CLSI breakpoints (Susceptible/Intermediate/Resistant) do not exist. You must interpret results comparatively.

Measurement

-

Measure the diameter of the Zone of Inhibition (ZOI) to the nearest millimeter using calipers.

-

Read Condition: Read from the back of the plate against a dark, non-reflecting background.

Interpretation Guidelines

-

Solvent Check: The DMSO control disk must show 0 mm ZOI . If a zone exists, the assay is invalid (solvent toxicity).

-

Dose-Response: You should observe increasing ZOI diameter from 10 µg

100 µg. Lack of dose-response indicates precipitation or diffusion issues. -

Relative Susceptibility:

-

High Susceptibility: ZOI > 20 mm (at 30 µg load).

-

Moderate Susceptibility: ZOI 10–19 mm.

-

Resistance/Insensitivity: ZOI < 10 mm or no zone.

-

Reporting Template

| Organism | Disk Load (µg) | ZOI (mm) | DMSO Control (mm) | Interpretation |

| S. aureus | 30 | 22 | 0 | Highly Susceptible |

| E. coli | 30 | 6 (Disk size) | 0 | Resistant |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitate Ring | Drug precipitating in agar | Naphthomycin B is lipophilic. Reduce load concentration or switch to broth dilution method. |

| Distorted Zones | Wet disks | Ensure disks are dried for full 2 hours before application. |

| Colonies in Zone | Heteroresistance or Contamination | Subculture colonies to verify purity. If pure, isolate may be heteroresistant. |

| No Zone (Gram+) | Drug degradation | Naphthomycin B oxidizes. Use fresh stock. Ensure -20°C storage. |

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Studies on antineoplastic activity of naphthomycin, a naphthalenic ansamycin, and its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. allresearchjournal.com [allresearchjournal.com]

- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. asm.org [asm.org]

Application Note: Measuring Naphthomycin B Cytotoxicity in Cancer Cells using the MTT Assay

Introduction: Targeting Cancer Cell Viability with Naphthomycin B

Naphthomycin B, a member of the naphthalenic ansamycin family of antibiotics, has garnered significant interest within the oncology research community for its potent antitumor properties.[1][2] Naphthomycins are naturally derived from Streptomyces species and have demonstrated a range of biological activities, including antibacterial and antifungal effects.[2] The primary cytotoxic mechanism of action for naphthomycins is attributed to the inhibition of sulfhydryl (SH)-containing enzymes, which are critical for processes like nucleic acid biosynthesis.[1][2] This unique mechanism distinguishes it from other ansamycin antibiotics.[2] More specifically, Naphthomycin B is recognized as an inhibitor of Splicing Factor 3b Subunit 1 (SF3B1), a core component of the spliceosome.[3] By disrupting the function of the spliceosome, SF3B1 inhibitors can lead to an accumulation of improperly spliced pre-mRNA, which in turn can trigger programmed cell death, or apoptosis, in cancer cells.[3][4]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and quantitative colorimetric method for assessing in vitro cytotoxicity.[5] This application note provides a detailed protocol for determining the cytotoxic effects of Naphthomycin B on cancer cells. The protocol is designed for researchers, scientists, and drug development professionals, offering a robust framework for screening and characterizing the anti-cancer potential of this promising compound.

Principle of the MTT Assay

The MTT assay is predicated on the metabolic activity of viable cells.[5] In living cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the tetrazolium ring of the yellow MTT salt, resulting in the formation of insoluble purple formazan crystals. This conversion is directly proportional to the number of metabolically active, and therefore viable, cells.[5] The insoluble formazan crystals are then solubilized using a solvent like Dimethyl Sulfoxide (DMSO), and the absorbance of the resulting colored solution is measured using a spectrophotometer.[5] The intensity of the purple color is a direct indicator of cell viability.

Mechanism of Naphthomycin B-Induced Cytotoxicity

Naphthomycin B's cytotoxic effects are primarily linked to its role as an SF3B1 inhibitor. The spliceosome is a critical cellular machine responsible for removing non-coding introns from pre-messenger RNA (pre-mRNA), a vital step in gene expression. By inhibiting SF3B1, Naphthomycin B disrupts this process, leading to aberrant splicing. This can result in the production of non-functional proteins or trigger cellular stress pathways that culminate in apoptosis.[3][6] The induction of apoptosis by SF3B1 inhibition can involve the modulation of key regulatory proteins such as the p53 family member p73, and the Bcl-2 family of proteins, ultimately leading to the activation of caspases and cell death.[4][6]

Caption: Workflow for the MTT cytotoxicity assay.

Phase 1: Reagent Preparation

-

MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL. [7]Vortex until fully dissolved. Sterilize the solution by passing it through a 0.22 µm filter. Store the stock solution at -20°C, protected from light.

-

Naphthomycin B Stock Solution: Prepare a high-concentration stock solution of Naphthomycin B (e.g., 10 mM) in sterile DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Phase 2: Cell Seeding

-

Culture cells to approximately 80-90% confluency.

-

Harvest the cells using trypsin-EDTA and perform a cell count.

-

Resuspend the cells in a complete culture medium to the desired seeding density. This needs to be optimized for each cell line but a starting point of 5,000 to 10,000 cells per well is common. [5]4. Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment. [2] Phase 3: Naphthomycin B Treatment

-

Prepare serial dilutions of Naphthomycin B from the stock solution in a complete culture medium. It is recommended to perform a range-finding experiment first, followed by a more refined dose-response experiment. A suggested starting range could be from 0.1 µM to 100 µM.

-

Include the following controls on your plate:

-

Untreated Control: Cells treated with medium only.

-

Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions. This is critical to ensure the solvent itself is not causing cytotoxicity.

-

Blank Control: Wells containing medium but no cells, to measure background absorbance.

-

-

Carefully remove the medium from the wells and add 100 µL of the respective Naphthomycin B dilutions or control solutions.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). [2] Phase 4: MTT Assay and Data Acquisition

-

After the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well. [8]2. Incubate the plate for 2 to 4 hours at 37°C. [8]During this time, observe the formation of purple formazan crystals in the viable cells using an inverted microscope.

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. [5][8]5. Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete solubilization of the formazan. [7]6. Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

-

Background Correction: Subtract the average absorbance of the blank control wells from all other absorbance readings.

-

Calculate Percentage Viability: The viability of the treated cells is expressed as a percentage relative to the vehicle control.

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

Determine IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of Naphthomycin B that reduces cell viability by 50%. This value is determined by plotting the percentage of cell viability against the log of the Naphthomycin B concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R). Previous studies have shown IC50 values for a related compound in murine leukemic cells to be in the range of 0.4-1.3 µg/mL. [1]

Key Experimental Considerations and Troubleshooting

| Parameter | Recommendation & Rationale | Potential Issues & Solutions |

| Cell Seeding Density | Optimize for each cell line to ensure they are in the exponential growth phase during the assay. | Low Absorbance: Too few cells. Increase seeding density. High Background: Too many cells leading to overgrowth and cell death. Decrease seeding density. [9] |

| Naphthomycin B Concentration | Perform a wide range-finding experiment initially (e.g., logarithmic dilutions) to identify the active range, followed by a narrower range for precise IC50 determination. | No Effect Seen: Concentrations are too low. Increase the concentration range. All Cells Die: Concentrations are too high. Decrease the concentration range. |

| Incubation Time | Typical incubation times are 24, 48, or 72 hours. Longer times may allow for the observation of slower-acting cytotoxic effects. | Variable Results: Ensure consistent timing across all experiments for reproducibility. |

| MTT Incubation | 2-4 hours is generally sufficient. The incubation time can be optimized based on the metabolic rate of the cell line. | Weak Signal: Insufficient formazan formation. Increase incubation time. |

| Solubilization | Ensure formazan crystals are completely dissolved before reading the absorbance. Incomplete solubilization is a common source of error. | Inaccurate Readings: Pipette up and down or use an orbital shaker to aid dissolution. [7] |

| Controls | Always include untreated, vehicle, and blank controls. The vehicle control is essential to rule out any cytotoxic effects of the solvent (DMSO). | Inconclusive Data: Without proper controls, it is impossible to determine if the observed effect is due to the compound or other factors. |

Conclusion

The MTT assay provides a robust and high-throughput method for quantifying the cytotoxic effects of Naphthomycin B on cancer cells. By carefully optimizing experimental parameters and including appropriate controls, researchers can obtain reliable and reproducible data to determine the IC50 value and characterize the dose-dependent and time-dependent effects of this potent anti-cancer agent. This protocol serves as a comprehensive guide to aid in the preclinical evaluation of Naphthomycin B and other novel therapeutic compounds.

References

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Umezawa, I., Komiyama, K., Takeshima, H., & Awaya, J. (1982). Studies on antineoplastic activity of naphthomycin, a naphthalenic ansamycin, and its mode of action. The Journal of Antibiotics, 35(3), 305–311. Retrieved from [Link]

-

Fernandez-Bohorquez, N. D., et al. (2019). Analysis of the Mechanisms of Action of Naphthoquinone-Based Anti-Acute Myeloid Leukemia Chemotherapeutics. Molecules, 24(17), 3141. Retrieved from [Link]

-

Patsnap Synapse. (2024). What are SF3B1 inhibitors and how do they work?. Retrieved from [Link]

-

Wang, Y., et al. (2019). Inhibition of SF3b1 by pladienolide B evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cell. Artificial Cells, Nanomedicine, and Biotechnology, 47(1), 1130-1137. Retrieved from [Link]

-

Ríos-Lombardía, N., et al. (2023). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. Molecules, 28(10), 4212. Retrieved from [Link]

-

Erdem, M., et al. (2019). Cytotoxic naphthoquinones from Arnebia densiflora (Nordm.) Ledeb and determining new apoptosis inducers. Natural Product Research, 33(16), 2373-2382. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Bleomycin Hydrochloride?. Retrieved from [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

-

PubMed. (2019). Inhibition of SF3b1 by pladienolide B evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells. Retrieved from [Link]

-

Mistry, D. (n.d.). Anti-Tumor Antibiotics and their Mechanism of Action. Journal of Cancer Science & Therapy. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Cytotoxicity Activity of Semisynthetic Naphthoquinone-1-oximes against Cancer Cell Lines. Retrieved from [Link]

-

ResearchGate. (2025). Inhibition of SF3b1 by pladienolide B evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells. Retrieved from [Link]

-

eScholarship.org. (n.d.). SF3B1 inhibition disrupts malignancy and prolongs survival in glioblastoma patients through BCL2L1 splicing and mTOR/ß-catenin pathways imbalances. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Bleomycin Sulfate?. Retrieved from [Link]

Sources

- 1. Studies on antineoplastic activity of naphthomycin, a naphthalenic ansamycin, and its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. What are SF3B1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. tandfonline.com [tandfonline.com]

- 5. clyte.tech [clyte.tech]

- 6. Inhibition of SF3b1 by pladienolide B evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. atcc.org [atcc.org]

Application Note: Isolation and Purification of Naphthomycin B from Streptomyces collinus

This Application Note provides a rigorous, field-validated protocol for the isolation of Naphthomycin B from Streptomyces collinus. It is designed for researchers requiring high-purity compounds for structural biology or pharmacological assay development.[1][2]

Executive Summary

Naphthomycin B is a halogenated ansamycin antibiotic structurally related to Naphthomycin A but distinguished by a mass difference of 14 Da (demethylation).[2] Isolation is challenging due to the co-production of the major analogue, Naphthomycin A, and the compound's sensitivity to extreme pH and light. This protocol outlines a pH-controlled ethyl acetate extraction followed by a three-stage chromatographic purification workflow designed to resolve the B congener from the complex fermentation matrix.[1][2]

Fermentation Protocol

Strain Maintenance & Seed Culture

-

Storage: Spore suspension in 20% glycerol at -80°C.

-

Seed Medium (ISP2 Modified):

-

Seed Incubation: Inoculate 50 mL medium in a 250 mL baffled flask. Incubate at 30°C, 180 rpm for 48–72 hours until dense mycelial growth is observed.

Production Fermentation

-

Medium Composition (Soybean-Glucose):

-

Conditions:

Downstream Processing (Extraction)

Rationale: Naphthomycins are acidic lipophiles.[1] Acidification protonates the phenolic and carboxylic groups, driving them into the organic phase.

Step-by-Step Extraction:

-

Separation: Add 2% (w/v) Hyflo Super-Cel (diatomaceous earth) to the fermentation broth to aid filtration. Filter through a Buchner funnel to separate mycelia from the supernatant.

-

Supernatant Processing:

-

Mycelial Processing:

-

Pooling: Combine all EtOAc extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at <40°C to yield the Crude Extract (typically a dark brown/yellow gum).

Purification Strategy

The purification relies on orthogonal separation mechanisms: Adsorption (Silica)

Workflow Diagram

Caption: Orthogonal purification workflow for isolating Naphthomycin B from crude extracts.

Detailed Protocols:

Step 1: Silica Gel Flash Chromatography

-

Mobile Phase: Chloroform (

) : Methanol ( -

Gradient: Stepwise gradient from 100:0 to 90:10.

-

Observation: Naphthomycins elute as distinct yellow bands .[1] Collect the yellow fractions eluting around 2–5% MeOH.

-

TLC Check: Silica plates,

(9:1). Naphthomycins appear as yellow spots, turning violet upon spraying with anisaldehyde/H₂SO₄ and heating.[1]

Step 2: Sephadex LH-20 Chromatography

-

Purpose: Removes high molecular weight impurities and separates based on differential adsorption.

-

Solvent:

(1:1) or pure -

Procedure: Dissolve the active silica fraction in minimal solvent and load. Elute isocratically.

-

Result: This step significantly reduces the complex background, leaving a mixture primarily of Naphthomycin A and B.

Step 3: Preparative HPLC (Final Isolation)

-

Column: C18 (e.g., Phenomenex Luna or Waters SunFire), 5 µm, 21.2 x 250 mm.[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1][2]

-

Gradient:

Time (min) % B 0 40 25 80 | 30 | 100 |

-

Flow Rate: 10–20 mL/min (column dependent).

-

Detection: UV at 230 nm (strong absorption) and 435 nm (visible yellow).[1][2]

-

Elution Order: Naphthomycin B is slightly more polar (demethylated) and typically elutes before Naphthomycin A.[2]

Analytical Characterization & QC

Verify the isolate using the following physicochemical parameters.

| Property | Naphthomycin B Data | Notes |

| Molecular Formula | ||

| Molecular Weight | 706.22 Da | Distinct from Naphthomycin A (720.26 Da).[1][2] |

| Appearance | Yellow amorphous powder | Light sensitive.[1] |

| UV | 230, 290, 435 nm | Characteristic ansamycin chromophore.[1][2] |

| Solubility | DMSO, MeOH, EtOAc, Acetone | Insoluble in water.[1] |

| Key MS Ion | Look for Cl isotope pattern (3:1 ratio for M:M+2).[1][2] |

Differentiation Note: In

References

-

Keller-Schierlein, W., et al. (1983).[1][2] "Stoffwechselprodukte von Mikroorganismen. 216.[1] Mitteilung. Isolierung und Strukturaufklärung der Naphthomycine B und C." The Journal of Antibiotics, 36(5), 484–492.[1] Link

-

Lee, S. H., et al. (1993).[1] "Biosynthesis of naphthomycin A in Streptomyces collinus." Canadian Journal of Chemistry, 71(2), 187–195.[1] Link[1][2]

-

Mukhopadhyay, T., et al. (1985).[1][4] "Naphthomycins, a new class of ansamycin antibiotics."[1] Journal of Antibiotics. (Foundational text on physicochemical properties).[1][2][5]

-

Hello Bio. (n.d.). "Naphthomycin B: Technical Data Sheet."[1] Link

Sources

- 1. Naphthoquinomycin B | C40H47NO9S | CID 139589304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Naphthomycin A - Wikipedia [en.wikipedia.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Frontiers | Description of Streptomyces naphthomycinicus sp. nov., an endophytic actinobacterium producing naphthomycin A and its genome insight for discovering bioactive compounds [frontiersin.org]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Naphthomycin B solubility issues in aqueous solutions

Welcome to the technical support guide for Naphthomycin B. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of Naphthomycin B in their experimental workflows. As a potent ansamycin antibiotic with significant antibacterial, antifungal, and antitumor properties, its effective use is often hampered by its hydrophobic nature.[1][2] This guide provides in-depth, experience-driven solutions and explanations to help you overcome these challenges.

Part 1: Understanding the Core Problem

This section addresses the fundamental reasons behind Naphthomycin B's poor aqueous solubility and the direct consequences for researchers.

Q1: Why does my Naphthomycin B crash out of solution when I add it to my cell culture media or aqueous buffer?

Answer: This is the most common issue researchers face and is rooted in the physicochemical properties of the Naphthomycin B molecule.

-

Molecular Structure: Naphthomycin B belongs to the ansamycin class of antibiotics, which are characterized by a large, hydrophobic macrocyclic structure.[3] Its molecular formula, C39H44ClNO9, and high molecular weight (~706.2 g/mol ) contribute to its very low intrinsic water solubility.[4]

-

The "Solvent Shift" Precipitation: You likely dissolved your Naphthomycin B in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.[4] DMSO is a strong polar aprotic solvent that can effectively solvate the Naphthomycin B molecule.[5][6] However, when you introduce this stock solution into a predominantly aqueous environment (like PBS, saline, or cell culture media), the solvent environment rapidly shifts from organic to aqueous. Water is a poor solvent for Naphthomycin B, causing the molecules to self-associate and aggregate to minimize their contact with water, leading to visible precipitation. This process is often rapid and can significantly lower the effective concentration of your compound.

Diagram 1: The Solvent-Shift Precipitation Phenomenon

Caption: Workflow illustrating how dilution of a DMSO stock into an aqueous medium causes precipitation.

Part 2: Troubleshooting Guide & Step-by-Step Protocols

This section provides actionable solutions to prevent precipitation and maintain a stable working solution of Naphthomycin B.

Q2: What is the correct way to prepare and store a Naphthomycin B stock solution?

Answer: Proper stock solution preparation is the critical first step.

Naphthomycin B is soluble in organic solvents such as DMSO, methanol, or acetone.[4] For biological experiments, DMSO is the most commonly used solvent due to its high solubilizing power and miscibility with water.[5]

Protocol 1: Preparing a Naphthomycin B Stock Solution in DMSO

-

Pre-Weighing: Allow the vial of lyophilized Naphthomycin B powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Solvent Addition: Add a precise volume of high-purity, anhydrous DMSO to the vial to achieve a desired high concentration (e.g., 10-20 mM). Using a high concentration minimizes the volume of DMSO introduced into your final aqueous solution.

-

Solubilization: Vortex or gently sonicate the solution until all the yellow solid has completely dissolved.[2][4] Ensure there are no visible particulates.

-

Aliquoting: Dispense the stock solution into small, single-use aliquots in low-protein-binding tubes. This is crucial to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of the DMSO over time.[7][8]

-

Storage: Store the aliquots at -20°C.[2][4] United States Biological suggests that a reconstituted product is stable for up to 6 months at -20°C.[4] Always protect the solution from light.

Q3: My compound still precipitates upon dilution. What are my options to improve solubility in the final aqueous solution?

Answer: If simple dilution fails, several formulation strategies can be employed. These methods aim to keep the Naphthomycin B molecules dispersed and prevent aggregation.

Option A: The Use of a Surfactant or Detergent

Surfactants work by forming micelles that can encapsulate hydrophobic molecules, effectively keeping them "dissolved" in an aqueous medium.

-

Rationale: The hydrophobic core of the micelle provides a favorable environment for Naphthomycin B, while the hydrophilic exterior of the micelle interacts with the water. This is a common strategy for poorly soluble drugs.[9][10]

-

Recommended Surfactants: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 are often used in cell culture applications at low, non-toxic concentrations (typically 0.01% - 0.1%).

-

Protocol 2: Dilution using a Surfactant

-

Prepare your final aqueous buffer or media.

-

Add the chosen surfactant (e.g., Tween® 20) to the buffer and mix thoroughly.

-

While vortexing the buffer/surfactant mixture gently, add the Naphthomycin B/DMSO stock solution dropwise. This rapid mixing helps to immediately capture the drug molecules in micelles as the DMSO is diluted.

-

Visually inspect for any signs of precipitation (Tyndall effect or visible particles).

-

Option B: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can form "inclusion complexes" with hydrophobic drug molecules.[11]

-

Rationale: The hydrophobic Naphthomycin B molecule fits into the hydrophobic cavity of the cyclodextrin, forming a new, water-soluble complex. This is a highly effective method for increasing the solubility and stability of poorly soluble compounds for both in vitro and in vivo applications.[11][12][13]

-

Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and low toxicity.[10]

-

Protocol 3: Preparing a Naphthomycin B-Cyclodextrin Complex

-

Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 1-10% w/v).

-

Slowly add the Naphthomycin B/DMSO stock solution to the cyclodextrin solution while stirring vigorously.

-

Allow the mixture to equilibrate, often by stirring at room temperature for 1-2 hours, to allow for efficient complex formation.

-

The resulting solution should be clear and can then be sterile-filtered for use in experiments.

-

Diagram 2: Mechanism of Cyclodextrin Solubilization

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin to form a soluble complex.

Option C: pH Adjustment

-

Consideration: This approach must be used with caution as extreme pH values can affect drug stability and are often incompatible with biological systems. The optimal pH would need to be determined empirically while ensuring it does not compromise the integrity of the experiment (e.g., cell viability).

Table 1: Comparison of Solubilization Strategies

| Strategy | Mechanism | Pros | Cons | Typical Starting Concentration |

| Co-Solvent (DMSO) | Solubilizes hydrophobic compound | Simple, effective for stock solutions | Can be toxic to cells at >0.5% v/v; high risk of precipitation upon dilution | 10-20 mM in 100% DMSO |

| Surfactants | Micellar encapsulation | Low concentrations needed, common in cell culture | Can interfere with some cellular assays, potential for mild cytotoxicity | 0.01 - 0.1% (e.g., Tween® 20) |

| Cyclodextrins | Inclusion complex formation | High solubilizing capacity, low toxicity, improves stability | Higher cost, may require optimization of drug:CD ratio | 1-10% w/v (e.g., HP-β-CD) |

| pH Adjustment | Ionization of the molecule | Potentially very effective | May not be compatible with biological pH, can affect drug stability | Experiment-dependent |

Part 3: FAQs and Best Practices

Q4: How can I be sure my "dissolved" Naphthomycin B isn't just a fine, invisible precipitate?

Answer: This is an excellent and critical question. The absence of visible cloudiness does not guarantee true solubilization. The compound may exist as nano-aggregates that are not biologically active.

-

Visual Inspection: Check for the Tyndall effect. Shine a laser pointer through the solution in a dark room. If the beam is visible, it indicates the presence of suspended particles scattering the light. A true solution will not show the beam.

-

Filtration Test: Try to pass the solution through a 0.22 µm sterile filter. If the filter clogs quickly or if the concentration of the compound in the filtrate (measured by UV-Vis spectrophotometry or HPLC) is significantly lower than the initial concentration, it indicates the presence of aggregates.

-

Dynamic Light Scattering (DLS): For advanced formulation development, DLS can be used to measure the size of particles in the solution, confirming the presence or absence of aggregates.

Q5: How long can I store my diluted, aqueous working solution of Naphthomycin B?

Answer: It is strongly recommended to prepare and use aqueous solutions of Naphthomycin B on the same day if possible.[2] The stability in aqueous media is limited, and the compound can precipitate out of solution over time, even when using solubilizing agents. If storage is absolutely necessary, store at 4°C and visually inspect for precipitation before each use. For longer-term storage, aliquots of the DMSO stock at -20°C are the most reliable method.[2][4]

Q6: I see a precipitate in my cell culture flask after adding Naphthomycin B. Is it definitely the compound?

Answer: While Naphthomycin B is the likely culprit, other factors can cause precipitation in cell culture media.[7][8]

-

Compound Precipitation: As discussed, this is the most probable cause.

-

Media Component Precipitation: Temperature shifts (e.g., warming cold media too quickly) or changes in pH can cause salts, proteins, or other components of the media to precipitate.[8][16]

-

Contamination: Bacterial or fungal contamination can cause the media to become turbid.[7][16] To troubleshoot, set up a control flask containing media and the same final concentration of DMSO (or your chosen vehicle) without Naphthomycin B. If this flask remains clear, the precipitation is compound-related.

Diagram 3: Troubleshooting Workflow for Aqueous Precipitation

Caption: A step-by-step decision tree for troubleshooting Naphthomycin B precipitation issues.

References

-

ResearchGate. Does anyone have a solubility profile of Amphotericin B in water at different pHs?. [Link]

-

ResearchGate. Solubility of Amphotericin B is eluding me. Help?. [Link]

-

Wikipedia. Naphthomycin. [Link]

-

PubChem. Naphthomycin M. [Link]

-

Wikipedia. Naphthomycin A. [Link]

-

PharmacyLibrary. Polymyxin B Sulfate – Pyrimethamine | Trissel's Stability of Compounded Formulations, 6th Edition. [Link]

-

ResearchGate. A study of the solubility of amphotericin B in nonaqueous solvent systems. [Link]

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

-

PubMed. Studies on antineoplastic activity of naphthomycin, a naphthalenic ansamycin, and its mode of action. [Link]

-

PMC - NCBI. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]

-

PMC - NCBI. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

-

PubMed. Disaggregation of amphotericin B by sodium deoxycholate micellar aggregates. [Link]

-

Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

-

ResearchGate. Can I use Cyclodextrin to improve the solubility of a compound?. [Link]

-

PubMed. The role of aggregation and ionization in the chemical instability of Amphotericin B in aqueous methanol. [Link]

-

NIH. A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. [Link]

-

PMC - NCBI. Comparison of Dimethyl Sulfoxide and Water as Solvents for Echinocandin Susceptibility Testing by the EUCAST Methodology. [Link]

-

PubMed. The effect of serum albumin on the aggregation state and toxicity of amphotericin B. [Link]

-

MDPI. The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. [Link]

-

ResearchGate. Formulation strategies for improving drug solubility using solid dispersions. [Link]

-

Chemical Journals. Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. [Link]

-

Hilaris Publisher. Formulation Strategies in Medicinal Chemistry: Enhancing Bioavailability. [Link]

-

PubMed. Enhancing Safety and Efficacy by Altering the Toxic Aggregated State of Amphotericin B in Lipidic Nanoformulations. [Link]

-

BioProcess International. Troubleshooting Cell Culture Media for Bioprocessing. [Link]

-

ResearchGate. (PDF) Evaluation of the stability of Polymyxin B in saline and glucose solutions using LC-MS/MS. [Link]

-

UPM Pharmaceuticals. Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. [Link]

-

PMC - NCBI. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. [Link]

-

PubMed. Ratiometric detection of polymyxin B based on the disaggregation of pyrenyl nanoassemblies in 100% aqueous media. [Link]

-

Patsnap Synapse. What is the mechanism of Amphotericin B?. [Link]

-

Journal of Pharmaceutical Sciences. Stability of Atropine in Aqueous Solution. [Link]

Sources

- 1. Naphthomycin A - Wikipedia [en.wikipedia.org]

- 2. Naphthomycin B | Antibiotic antibiotic | Hello Bio [hellobio.com]

- 3. Naphthomycin - Wikipedia [en.wikipedia.org]

- 4. usbio.net [usbio.net]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of Dimethyl Sulfoxide and Water as Solvents for Echinocandin Susceptibility Testing by the EUCAST Methodology - PMC [pmc.ncbi.nlm.nih.gov]